An In-depth Technical Guide to 3-Chloro-2-methylaniline (CAS 87-60-5)
An In-depth Technical Guide to 3-Chloro-2-methylaniline (CAS 87-60-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-2-methylaniline, also known as 3-chloro-o-toluidine, is an important chemical intermediate with the CAS number 87-60-5. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, applications, and toxicological profile. The information is intended to support researchers, scientists, and professionals in the fields of drug development, chemical synthesis, and toxicology.
Physicochemical Properties
3-Chloro-2-methylaniline is a colorless to brown liquid under standard conditions.[1][2] Its key physicochemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 87-60-5 | [3] |
| Molecular Formula | C₇H₈ClN | [3] |
| Molecular Weight | 141.60 g/mol | [3] |
| Melting Point | 2 °C | [3] |
| Boiling Point | 245 °C (at 760 mmHg); 115-117 °C (at 10 mmHg) | [3] |
| Density | 1.185 g/mL at 25 °C | [3] |
| Refractive Index | 1.588 at 20 °C | [3] |
| Solubility | Soluble in hot water and alcohol; Insoluble in ether and benzene. |
Synthesis
The primary industrial synthesis of 3-chloro-2-methylaniline involves the reduction of 2-chloro-6-nitrotoluene (B1664060). Several methods have been reported for this conversion, each with its own advantages and specific experimental conditions.
Synthesis Workflow
The general workflow for the synthesis of 3-chloro-2-methylaniline from o-nitrotoluene is depicted below.
Caption: General synthesis pathway of 3-Chloro-2-methylaniline.
Experimental Protocols
This classic method utilizes iron powder in the presence of hydrochloric acid to reduce the nitro group of 2-chloro-6-nitrotoluene.
Procedure:
-
To a reaction vessel equipped with a stirrer and a reflux condenser, add 100 g of finely divided iron, 20 g of concentrated hydrochloric acid, and 200 ml of water.
-
Heat the mixture to boiling with continuous stirring.
-
Over a period of 2 hours, gradually add 100 g of 1-chloro-2-methyl-3-nitrobenzene (2-chloro-6-nitrotoluene).
-
After the addition is complete, place the reaction mixture in an oil bath and add 20 g of sodium carbonate.
-
The 3-chloro-2-methylaniline product is then distilled off with steam at 140° C, with the oil bath temperature maintained at 200° C.
-
The distilled product is collected and separated using a separating funnel.
-
Purification can be achieved by vacuum distillation, with the product boiling at 105-110° C at 10 mmHg. The yield is approximately 94% of the theoretical value.[1]
This method employs a catalyst, such as Raney nickel, for the hydrogenation of 2-chloro-6-nitrotoluene. It is often favored for its cleaner reaction profile.
Procedure: A detailed, publicly available, step-by-step protocol for this specific catalytic hydrogenation is not readily available in the searched literature. However, a general approach would involve reacting 2-chloro-6-nitrotoluene with hydrogen gas in a suitable solvent and in the presence of a catalyst like Raney nickel under controlled temperature and pressure. The use of a co-catalyst or inhibitor may be necessary to prevent dechlorination.[4]
A patented method describes the use of sulfur and sodium bicarbonate in N,N-dimethylformamide as the solvent.
Procedure:
-
In a reaction vessel, combine N,N-dimethylformamide, 2-chloro-6-nitrotoluene, sulfur, and sodium bicarbonate. The molar ratio of 2-chloro-6-nitrotoluene to sulfur is typically 1:3 to 1:5.
-
The mixture is heated to a temperature between 110-140°C and stirred for 10-24 hours.
-
After the reaction is complete, the mixture is filtered.
-
The filtrate is then subjected to fractional distillation under reduced pressure to yield 3-chloro-2-methylaniline.[4]
Applications
3-Chloro-2-methylaniline is a versatile intermediate primarily used in the synthesis of other chemicals.
Dye Manufacturing
It is a key component in the production of various azo dyes. For instance, it is used in the synthesis of dye DB-50 and for dyeing materials such as cotton, viscose, silk, and nylon.[5]
Agrochemicals
This compound is a crucial intermediate in the manufacture of the herbicide Quinclorac, which is widely used in rice cultivation to control weeds.[4]
Pharmaceuticals
While specific examples are not extensively detailed in the available literature, it is mentioned as an intermediate in pharmaceutical synthesis.[6]
Toxicology and Metabolism
3-Chloro-2-methylaniline is classified as a hazardous substance with significant toxicological effects.
Toxicological Profile
| Effect | Description | Reference(s) |
| Acute Toxicity | Harmful if swallowed and toxic in contact with skin. | [7] |
| Methemoglobinemia | Can induce the formation of methemoglobin in the blood, leading to cyanosis. | [8] |
| Genotoxicity | Has shown positive results for mutagenicity, significantly depressing testicular DNA synthesis in mice. | [8] |
| Organ Damage | May cause damage to organs through prolonged or repeated exposure. | [7] |
Metabolic Pathways
While specific studies on the metabolism of 3-chloro-2-methylaniline are limited, the metabolic fate of structurally related compounds like o-toluidine (B26562) and chloroanilines provides valuable insights. The expected major metabolic pathways in mammals are N-acetylation and aromatic hydroxylation, followed by conjugation with sulfates or glucuronides to facilitate excretion.[1][9][10]
The biotransformation of aromatic amines is a critical factor in their toxicity. The process is primarily carried out by cytochrome P450 enzymes in the liver.[11]
Caption: Postulated metabolic pathway of 3-Chloro-2-methylaniline.
Analytical Methods
Gas chromatography-mass spectrometry (GC-MS) is a common and effective technique for the detection and quantification of 3-chloro-2-methylaniline.
Experimental Protocol: GC-MS Analysis
A detailed, validated protocol for the analysis of 3-chloro-2-methylaniline in biological matrices is not available in the searched literature. However, a general procedure for the analysis of anilines in water or soil samples can be adapted.
Sample Preparation (General):
-
For water samples, extraction is typically performed at a basic pH (>11) with a solvent like methylene (B1212753) chloride.
-
For solid samples, extraction can be done with a mixture of methylene chloride and acetone.
-
The extract may require a cleanup step using techniques like Florisil column chromatography or gel permeation chromatography to remove interfering substances.[12]
GC-MS Parameters (General Guidance):
-
Column: A fused silica (B1680970) capillary column, such as a DB-1MS, is often used.[13]
-
Injection: Automatic injection of a small volume (e.g., 1 µL) is recommended for precision.
-
Carrier Gas: Helium is typically used.
-
Temperature Program: A temperature gradient is employed to separate the analytes. The specific program would need to be optimized based on the instrument and column used.
-
Detection: Mass spectrometry is used for detection and quantification, often in selected ion monitoring (SIM) mode for higher sensitivity and specificity.
Safety and Handling
Due to its toxicity, 3-chloro-2-methylaniline must be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and a face shield.[14]
-
Handling: Avoid contact with skin and eyes, and do not breathe vapors or mist.[14]
-
Storage: Store in a dry, cool, and well-ventilated place in a tightly closed container. The material may darken in color during storage.[14]
-
Incompatibilities: It is incompatible with acids, strong oxidizing agents, acid anhydrides, acid chlorides, and chloroformates.[14]
References
- 1. Disposition and Toxicokinetics - Report on Carcinogens Monograph on ortho-Toluidine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 3-chloro-2-methylaniline | Semantic Scholar [semanticscholar.org]
- 3. 3-Chloro-2-methylaniline | 87-60-5 [chemicalbook.com]
- 4. CN100427458C - Production process of herbicide intermediate 3-chloro-2-methylaniline - Google Patents [patents.google.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. guidechem.com [guidechem.com]
- 7. echemi.com [echemi.com]
- 8. 3-Chloro-2-methylaniline | C7H8ClN | CID 6894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Metabolism and disposition of p-chloroaniline in rat, mouse, and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biotransformation of 2-chloroaniline in the Fischer 344 rat: identification of urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. epa.gov [epa.gov]
- 13. CN102692475B - Gas chromatography-mass spectrometry detection method for methylaniline compound - Google Patents [patents.google.com]
- 14. fishersci.com [fishersci.com]
